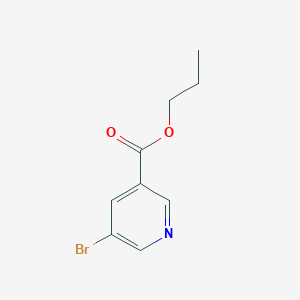
3-Bromo-4-fluoro-5-iodobenzaldehyde; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluoro-5-iodobenzaldehyde is a chemical compound with the molecular formula C7H3BrFIO . It has a molecular weight of 328.91 and is solid in physical form .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluoro-5-iodobenzaldehyde consists of a benzene ring substituted with bromo, fluoro, and iodo groups, as well as an aldehyde group .Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-5-iodobenzaldehyde is a solid compound . It has a molecular weight of 328.91 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis and Chemical Intermediates
Halogenated benzaldehydes, including compounds similar to 3-Bromo-4-fluoro-5-iodobenzaldehyde, are crucial intermediates in organic synthesis. They are used in the preparation of a wide range of complex organic molecules. For instance, halogenated benzaldehydes have been employed in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines, showcasing their utility in constructing heterocyclic compounds with potential pharmacological activities (Jagadhani et al., 2015). Similarly, the synthesis and antimicrobial screening of fluorinated chromones and chlorochromones from bromo-2-fluorobenzaldehyde demonstrate the role of halogenated aldehydes in generating molecules with antimicrobial properties (Jagadhani et al., 2014).
Analytical and Materials Chemistry
In the realm of analytical chemistry, halogenated benzaldehydes are part of studies focused on improving the synthesis and purity of active pharmaceutical ingredients (APIs). The analysis and separation of regioisomers of 4-bromo-3-fluorobenzaldehyde highlight the challenges and solutions in controlling impurities within API synthesis processes, illustrating the importance of analytical methods in ensuring the quality of starting materials and final drug substances (Shen et al., 2016).
Catalysis and Chemical Transformations
Research on halogenated benzaldehydes extends into the field of catalysis, where these compounds serve as precursors or ligands in catalytic reactions. For example, halogenated aldehydes have been utilized in palladium-catalyzed cross-coupling reactions to synthesize compounds of biological, medicinal, and material applications, underscoring their significance in facilitating chemical transformations and creating new molecules (Ghosh & Ray, 2017).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound .
Propriétés
IUPAC Name |
3-bromo-4-fluoro-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRIOLAMLBZGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)


![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)
![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)





![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)

